molecular formula C10H12ClN B15092580 3-[(2-Chlorophenyl)methyl]azetidine

3-[(2-Chlorophenyl)methyl]azetidine

Cat. No.: B15092580
M. Wt: 181.66 g/mol
InChI Key: IJGDFXWDQVGNID-UHFFFAOYSA-N
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Description

3-[(2-Chlorophenyl)methyl]azetidine is a chemical compound characterized by the presence of an azetidine ring substituted with a 2-chlorophenylmethyl group. Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain, which imparts unique reactivity and stability properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Chlorophenyl)methyl]azetidine typically involves the cyclization of appropriate precursors. One common method is the cyclization of β-lactams, which can be achieved through nucleophilic substitution, cycloaddition, ring expansion, and rearrangement reactions . Another efficient method is the aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene component .

Industrial Production Methods

Industrial production of azetidines, including this compound, often involves large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The specific conditions, such as temperature, pressure, and catalysts, are optimized to facilitate the cyclization process and minimize side reactions .

Chemical Reactions Analysis

Types of Reactions

3-[(2-Chlorophenyl)methyl]azetidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the

Properties

Molecular Formula

C10H12ClN

Molecular Weight

181.66 g/mol

IUPAC Name

3-[(2-chlorophenyl)methyl]azetidine

InChI

InChI=1S/C10H12ClN/c11-10-4-2-1-3-9(10)5-8-6-12-7-8/h1-4,8,12H,5-7H2

InChI Key

IJGDFXWDQVGNID-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)CC2=CC=CC=C2Cl

Origin of Product

United States

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